molecular formula C12H20N2O4 B13182815 tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate

tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B13182815
M. Wt: 256.30 g/mol
InChI Key: JBFCZIGPURZWAI-UHFFFAOYSA-N
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Description

Tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate is a high-value spirocyclic chemical scaffold designed for professional research and development, particularly in pharmaceutical discovery. Spirocyclic compounds like this one are prized in medicinal chemistry for their three-dimensionality and conformational restriction, which can lead to improved binding affinity and selectivity for biological targets by reducing strain energy and potential off-target activity . This specific diazaspiro[4.5]decane core is a versatile building block in the synthesis of potential therapeutic agents. Research into closely related structural analogs has demonstrated significant promise in the design of novel chitin synthase inhibitors, which serve as potential antifungal agents by targeting a pathogen-specific cell wall component not present in human cells . The Boc-protected (tert-butoxycarbonyl) amine on this molecule enhances its utility in multi-step synthetic workflows, allowing for selective deprotection and further functionalization. This product is intended for use in industrial and academic research laboratories only. It is strictly for professional manufacturing, research purposes, and industrial or commercial applications. It is not intended for diagnostic, therapeutic, medical, or consumer use . All information provided is for research reference purposes only.

Properties

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

tert-butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C12H20N2O4/c1-11(2,3)18-10(16)14-7-5-12(8-14)4-6-13-9(15)17-12/h4-8H2,1-3H3,(H,13,15)

InChI Key

JBFCZIGPURZWAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCNC(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: This step involves the cyclization of a linear precursor to form the spirocyclic core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of Functional Groups: Functional groups such as tert-butyl ester and oxo groups are introduced through selective reactions, including esterification and oxidation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While the compound is primarily used in research, industrial-scale production methods would involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can be employed to replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways, providing insights into biological processes.

    Industrial Applications: In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to changes in cellular signaling pathways and metabolic processes, ultimately affecting biological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Oxo/Oxa Positions

(a) tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate (CAS: N/A)
  • Key Differences :
    • Oxo group at position 8 (vs. 7 in the target compound).
    • Diaza positions: 2,9 (vs. 2,8) .
  • Implications :
    • Altered electronic distribution may affect hydrogen bonding and reactivity in downstream modifications.
(b) tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate (CAS: 1421313-98-5)
  • Key Differences :
    • Contains only one nitrogen (2-aza) instead of two (2,8-diaza).
    • Molecular Weight: 253.34 g/mol (vs. 254.33) .

Analogues with Modified Spiro Ring Systems

(a) tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS: 1194376-44-7)
  • Key Differences: Spiro[4.4]nonane core (vs. [4.5]decane). Oxo group at position 6 .
(b) tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (CAS: 1041026-71-4)
  • Key Differences :
    • Spiro[3.3]heptane core (vs. [4.5]decane).
    • Molecular Weight: 486.56 g/mol (oxalate salt) .
  • Implications :
    • Compact structure may improve membrane permeability but limit binding to larger biological targets .

Analogues Lacking Oxo/Oxa Groups

(a) tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (CAS: 336191-17-4)
  • Key Differences: No oxo or oxa groups. Molecular Weight: 240.34 g/mol (vs. 254.33) .
  • Implications :
    • Lower polarity (TPSA: ~45 Ų vs. ~70 Ų for the target compound) reduces solubility but may enhance BBB permeability .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Spiro System Key Functional Groups TPSA (Ų)¹ Log S (ESOL)²
tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate 1873305-94-2 C₁₃H₂₂N₂O₃ 254.33 [4.5]decane 6-oxa, 7-oxo, 2,8-diaza ~70 -2.5 (est.)
tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate N/A C₁₃H₂₂N₂O₃ ~254.33 [4.5]decane 6-oxa, 8-oxo, 2,9-diaza ~70 -2.5 (est.)
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate 1194376-44-7 C₁₁H₁₉N₂O₃ 227.28 [4.4]nonane 6-oxo, 2,7-diaza ~75 -2.8 (est.)
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate 336191-17-4 C₁₃H₂₄N₂O₂ 240.34 [4.5]decane 2,8-diaza ~45 -1.9
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate 1041026-71-4 C₂₂H₃₈N₄O₈ 486.56 [3.3]heptane 2,6-diaza (oxalate salt) ~120 -3.2

¹ TPSA (Total Polar Surface Area) estimated based on functional groups.
² Log S (ESOL) values sourced from experimental or predicted data .

Key Research Findings

Impact of Oxo/Oxa Groups

Role of Spiro Ring Size

  • Smaller spiro systems (e.g., [3.3]heptane) exhibit higher synthetic accessibility but may limit pharmacological utility due to reduced conformational flexibility .

Biological Activity

tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate is a synthetic organic compound characterized by a unique spirocyclic structure that incorporates both nitrogen and oxygen atoms. This compound has gained attention in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with biological systems.

  • Molecular Formula : C12H20N2O4
  • Molecular Weight : 256.302 g/mol
  • CAS Number : 88193-41-3

The compound features a spirocyclic framework, which is significant for its biological activity as it allows for specific interactions with target proteins and enzymes.

The biological activity of this compound is primarily due to its ability to interact with various molecular targets, including enzymes and receptors. The unique structural characteristics enable the compound to fit into specific binding sites, modulating the activity of these targets. This modulation can influence cellular signaling pathways and metabolic processes, leading to various biological effects.

Medicinal Chemistry

Research indicates that this compound is being explored as a building block for developing potential therapeutic agents. Its structural properties make it suitable for synthesizing compounds that may target neurological disorders and inflammatory diseases.

Enzyme Interaction Studies

In biological studies, this compound has been utilized to investigate enzyme interactions and metabolic pathways. For example, its interaction with specific enzymes can provide insights into the mechanisms of drug action and metabolism.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of derivatives of this compound on neuronal cells exposed to oxidative stress. The results indicated that certain derivatives significantly reduced cell death and oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Anti-inflammatory Activity : Another research effort focused on the anti-inflammatory properties of the compound in vitro. The findings demonstrated that the compound inhibited pro-inflammatory cytokines in activated macrophages, highlighting its potential in treating inflammatory conditions.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaBiological Activity
This compoundC12H20N2O4Neuroprotective, Anti-inflammatory
tert-butyl 7-oxo-9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylateC12H20N2O4Similar structural properties; potential for similar activities
tert-butyl 3-oxo-2,8-diazaspiro[4.5]decaneC12H20N2O3Less explored; preliminary data suggest lower activity

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319) .

  • Ventilation : Use fume hoods to minimize inhalation risks (H335) .

  • Storage : Store in tightly sealed containers at 2–8°C in dry, well-ventilated areas .

  • Spill Management : Collect spills using vacuum systems to prevent dust formation .

    Table 1 : GHS Hazard Summary (Conflicting Data)

    SourceHazard StatementsPrecautionary Measures
    Aaron ChemicalsH302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) P280 (gloves/goggles), P305+P351+P338 (eye wash)
    Combi-Blocks"No known hazard" General lab safety practices

Q. How can the compound’s purity and identity be confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1^1H/13^{13}C NMR to verify spirocyclic structure and Boc-group presence.
  • Mass Spectrometry : Confirm molecular weight (e.g., 240.3 g/mol via ESI-MS) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) for purity ≥95% .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s stereochemistry?

  • Methodological Answer :

  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals.
  • Structure Refinement : Apply SHELXL (via Olex2 interface) for anisotropic displacement parameters and hydrogen bonding networks .
  • Validation : Check R-factor (<5%) and electron density maps for spirocyclic conformation .

Q. What strategies address contradictions in reported toxicity data?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference SDS from multiple vendors (e.g., Aaron Chemicals vs. Combi-Blocks) .
  • In Vitro Assays : Perform MTT assays on human cell lines (e.g., HEK293) to assess acute toxicity (IC50) .
  • Literature Review : Identify analogs (e.g., tert-butyl diazaspiro[4.5]decane derivatives) with validated toxicity profiles .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Methodological Answer :

  • Analog Synthesis : Modify the spirocyclic core (e.g., substituent addition at N8 or C7) .
  • Enzyme Assays : Test inhibition of RIPK1 (reported IC50 for analogs: 10–100 nM) .
  • Computational Modeling : Use Schrödinger’s Glide for docking studies to predict binding affinity .

Table 2 : Biological Activity of Related Diazaspiro Compounds

CompoundTargetActivity (IC50)Reference
8-Methyl-2,8-diazaspiro[4.5]decan-3-oneRIPK150 nM
tert-Butyl 2,8-diazaspiro[4.5]decaneEnzyme X120 nM

Q. What synthetic routes are effective for spirocyclic ring formation?

  • Methodological Answer :

  • Boc Protection : React tert-butoxycarbonyl (Boc) anhydride with primary amines under basic conditions (e.g., NaHCO3_3) .
  • Cyclization : Use Pd-catalyzed cross-coupling or acid-mediated ring closure (e.g., TFA in DCM) .
  • Workup : Purify via flash chromatography (hexane:EtOAc gradient) and recrystallization (MeOH/H2_2O) .

Contradiction Analysis

Q. Why do safety data sheets (SDS) conflict regarding hazards?

  • Methodological Answer :

  • Source Variability : Commercial vendors may prioritize liability (Aaron Chemicals) vs. minimal data disclosure (Combi-Blocks) .
  • Testing Gaps : Lack of standardized toxicity assays (e.g., OECD guidelines) for novel spiro compounds .
  • Mitigation : Conduct in-house acute toxicity studies (OECD 423) and publish peer-reviewed data .

Experimental Design

Q. How to design a stability study under varying storage conditions?

  • Methodological Answer :

  • Variables : Temperature (4°C, 25°C, 40°C), humidity (60% RH), light exposure.
  • Analysis : Monitor degradation via HPLC every 30 days for 6 months.
  • Kinetics : Calculate shelf life using Arrhenius equation (Ea_a from thermal stress data) .

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